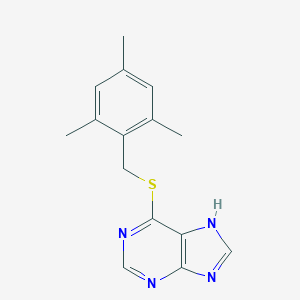
3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that belongs to the class of triazole derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use in various scientific research applications. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and mercury.
Mecanismo De Acción
The mechanism of action of 3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes such as DNA topoisomerase and histone deacetylase. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide in lab experiments include its unique chemical structure and properties, its broad spectrum of biological activities, and its potential use as a fluorescent probe for the detection of metal ions. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of 3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential use of the compound as a therapeutic agent for various diseases.
4. Development of new fluorescent probes based on the structure of the compound.
5. Studies on the potential toxicity of the compound and its derivatives.
Métodos De Síntesis
The synthesis of 3-methylbenzyl 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is obtained in good yield and can be purified by recrystallization.
Propiedades
Fórmula molecular |
C22H21N3S |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-(naphthalen-1-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H21N3S/c1-16-7-5-8-17(13-16)15-26-22-24-23-21(25(22)2)14-19-11-6-10-18-9-3-4-12-20(18)19/h3-13H,14-15H2,1-2H3 |
Clave InChI |
HFBAOVAJAONTTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B282853.png)


![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-benzyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282859.png)
![2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B282860.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282861.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282862.png)
![N-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282864.png)
![N-(4-bromophenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282867.png)
![N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282868.png)
![N-(4-acetylphenyl)-4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282870.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B282873.png)

![N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B282876.png)